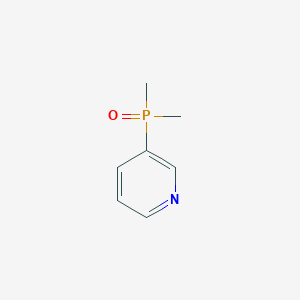

Dimethyl(pyridin-3-yl)phosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl(pyridin-3-yl)phosphine oxide is an organophosphorus compound with the molecular formula C7H10NOP It is a tertiary phosphine oxide, characterized by the presence of a phosphine oxide group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(pyridin-3-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-phosphine with dimethylchlorophosphine oxide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(pyridin-3-yl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

Substitution: The phosphine oxide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction results in the formation of the corresponding phosphine .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

DMPPO serves as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The phosphine oxide group can coordinate with metals, enhancing their reactivity and selectivity in catalysis.

Key Applications:

- Metal Complex Formation: DMPPO forms complexes that are utilized in various catalytic processes, including oxidation and reduction reactions. These complexes can stabilize reactive intermediates, making them valuable for synthetic applications .

- Nucleophilic Substitution Reactions: DMPPO can undergo nucleophilic substitution, allowing for the introduction of different functional groups into metal complexes, which broadens their utility in organic synthesis .

Catalysis

The catalytic properties of DMPPO are notable in several chemical transformations. Its ability to act as a Lewis base makes it suitable for various catalytic applications.

Key Applications:

- Oxidation Reactions: DMPPO can be oxidized to yield higher oxidation state phosphine oxides, which are useful in synthesizing complex organic molecules .

- Reduction Reactions: The compound can also be reduced to generate phosphines, which are important intermediates in organic synthesis .

- Condensation Reactions: DMPPO participates in condensation reactions, contributing to the formation of phosphine oxide polymers and heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, DMPPO is gaining attention for its potential therapeutic applications. Its unique structural features contribute to its bioactivity.

Key Applications:

- Anticancer Agents: Research indicates that phosphine oxides, including derivatives of DMPPO, exhibit cytotoxic properties against various cancer cell lines. They may act as topoisomerase inhibitors or antiproliferative agents .

- Drug Development: Compounds containing the dimethylphosphoryl group have been explored as prodrugs to enhance solubility and bioavailability. For instance, derivatives of DMPPO have been studied for their roles as enzyme inhibitors and receptor antagonists .

Materials Science

DMPPO's applications extend to materials science, particularly in the design of advanced materials with specific properties.

Key Applications:

- Dyes and Polymers: The compound is used in the synthesis of dyes and polymers with enhanced characteristics due to its phosphorus content. These materials often exhibit improved stability and reactivity .

- Lewis Acid Catalysts: DMPPO can function as a Lewis acid catalyst in various reactions, facilitating the formation of new chemical bonds and enabling complex syntheses .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of phosphine oxide derivatives on breast cancer cells. Results showed that certain modifications of DMPPO significantly increased cell death rates compared to controls, indicating its potential as an anticancer agent .

Case Study 2: Catalytic Efficiency

In a comparative study on oxidation reactions using different phosphine oxides, DMPPO demonstrated superior catalytic activity due to its ability to stabilize reaction intermediates effectively. This property was crucial for achieving higher yields in target compounds .

Wirkmechanismus

The mechanism by which dimethyl(pyridin-3-yl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in redox reactions, modulating the oxidative state of biological molecules and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethylphosphine oxide: Similar in structure but lacks the pyridine ring, resulting in different chemical properties and reactivity.

Diphenylphosphine oxide: Contains phenyl groups instead of the pyridine ring, leading to variations in its applications and interactions.

Triphenylphosphine oxide: Another related compound with three phenyl groups, commonly used in organic synthesis and catalysis.

Uniqueness

Dimethyl(pyridin-3-yl)phosphine oxide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with metal ions or biological molecules are required .

Biologische Aktivität

Dimethyl(pyridin-3-yl)phosphine oxide is a tertiary phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C7H9N1O1P, characterized by a pyridine ring attached to a dimethyl phosphine oxide group. This structure contributes to its unique reactivity and biological properties.

Target of Action

The compound primarily acts as a ligand in various biochemical pathways, forming complexes with metal centers. This interaction is crucial in catalysis and enzyme modulation.

Mode of Action

Tertiary phosphines like this compound can influence enzymatic activities by acting as enzyme inhibitors or modulators. Its ability to stabilize metal complexes enhances catalytic activity in biochemical reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent anticancer activity, with notable effects on cell cycle arrest and apoptosis induction .

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| Ishikawa | 20 |

Mechanisms of Anticancer Activity

The anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) lead to DNA damage and cell cycle arrest in the S phase .

- Cell Membrane Disruption : At high concentrations, the compound disrupts cellular membranes, contributing to cytotoxicity .

Research Applications

This compound is utilized in various scientific research applications:

- Catalysis : As a ligand in coordination chemistry, it stabilizes metal complexes that enhance catalytic reactions.

- Pharmaceutical Development : Ongoing research explores its potential as a therapeutic agent for diseases involving phosphorus-containing compounds .

Study on Anticancer Activity

A recent study evaluated the biological activity of several aziridine phosphines and phosphine oxides, including this compound. The findings highlighted its superior activity compared to other derivatives, emphasizing its potential as an anticancer drug candidate due to its high aqueous solubility and metabolic stability .

Eigenschaften

IUPAC Name |

3-dimethylphosphorylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLPKQGTJZEENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.